molecular formula C7H7F6NS B1399799 2-Fluoro-4-(pentafluorosulfur)benzylamine CAS No. 1240257-86-6

2-Fluoro-4-(pentafluorosulfur)benzylamine

Cat. No.: B1399799
CAS No.: 1240257-86-6
M. Wt: 251.19 g/mol
InChI Key: YVTBXCFUDHLPBW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzylamine is an organic compound that incorporates both fluorine and sulfur atoms. It is primarily used in scientific research and industrial applications due to its unique chemical properties. The compound has the molecular formula C₇H₇F₆NS and a molecular weight of 251.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzylamine typically involves the introduction of fluorine and sulfur atoms into a benzylamine structure. One common method involves the reaction of 2-fluorobenzylamine with sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur group to a thiol or sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzylamine involves its interaction with molecular targets through its fluorine and sulfur atoms. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.

    4-Fluoro-2-(pentafluorosulfur)aniline: Similar structure but with an aniline group instead of a benzylamine group.

Uniqueness

2-Fluoro-4-(pentafluorosulfur)benzylamine is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific scientific and industrial applications .

Properties

IUPAC Name

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBXCFUDHLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189380
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-86-6
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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